molecular formula C14H20O2 B1584437 p-Methoxyheptanophenone CAS No. 69287-13-4

p-Methoxyheptanophenone

Cat. No. B1584437
CAS RN: 69287-13-4
M. Wt: 220.31 g/mol
InChI Key: ADNCVBHGESSUHS-UHFFFAOYSA-N
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Description

P-Methoxyheptanophenone is a chemical compound with the formula C14H20O2 and a molecular weight of 220.3074 .


Synthesis Analysis

The synthesis of p-Methoxyheptanophenone has been studied in the context of its potential antioxidant properties . The compound was extracted from the aerial part of Endostemon viscosus using gas chromatography-mass spectrometry (GC-MS) .


Molecular Structure Analysis

The molecular structure of p-Methoxyheptanophenone has been analyzed using various techniques, including molecular docking, DFT analysis, ADME, and MD simulation . The compound was found to interact with Cys-152 residues with a good glide score and showed stability through MD studies .


Chemical Reactions Analysis

P-Methoxyheptanophenone has been studied for its antioxidant properties against Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) aggregation . The compound was found to interact with Cys-152 residues, which are involved in the structural reorganization of GAPDH .


Physical And Chemical Properties Analysis

The physical and chemical properties of p-Methoxyheptanophenone include its molecular weight of 220.3074 and its chemical formula of C14H20O2 .

Scientific Research Applications

Medicine: Anticancer Potential

p-Methoxyheptanophenone: has been identified in studies as having potential anticancer activities. Research suggests that certain compounds, including p-Methoxyheptanophenone, may be responsible for the anticancer properties of some essential oils . This opens up avenues for further investigation into its role in cancer treatment and drug development.

Materials Science: Chemical Characterization

In materials science, p-Methoxyheptanophenone is used for chemical characterization and analysis. Its molecular structure and properties, such as molecular weight and formula, are essential for understanding the material’s behavior and potential applications .

Environmental Science: High-Resolution Mass Spectrometry

Environmental science benefits from the use of p-Methoxyheptanophenone in high-resolution mass spectrometry for non-target screening. This helps in identifying pollutants and understanding their impact on the environment .

Analytical Chemistry: Method Development and Validation

p-Methoxyheptanophenone: is relevant in analytical chemistry, where it is used in the development and validation of analytical methods. It serves as a standard or reference compound in various chromatographic and spectrometric techniques .

Pharmacology: Bioactive Compound Analysis

In pharmacology, p-Methoxyheptanophenone is studied for its bioactive effects. It’s part of the phytochemical analysis to understand the interactions with biological systems and potential therapeutic benefits .

Organic Synthesis: Intermediate in Chemical Reactions

p-Methoxyheptanophenone: plays a role as an intermediate in organic synthesis. Its reactivity is utilized in the formation of various organic compounds, contributing to advancements in synthetic methodologies .

properties

IUPAC Name

1-(4-methoxyphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCVBHGESSUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219346
Record name p-Methoxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Methoxyheptanophenone

CAS RN

69287-13-4
Record name p-Methoxyheptanophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxyheptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69287-13-4
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Synthesis routes and methods

Procedure details

In 40 ml of dichloroethane were dissolved 6.51 g (0.05 mole) of heptanoic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 7.57 g (0.07 mole) of anisole and 0.9 g of boron trifluoride-acetic acid complex and the resulting mixture was then stirred at refluxing for 8 hours. After completion of the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure to obtain 9.25 g of 4-methoxy-1-heptanoyl-benzene.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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